molecular formula C₄₂H₄₆O₂₂ B1142105 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α CAS No. 705974-40-9

2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α

Cat. No.: B1142105
CAS No.: 705974-40-9
M. Wt: 902.8
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Description

This compound is a structurally complex plant-derived biomolecule characterized by acetyloxy, methoxyphenyl, and hydroxy substituents. Its extended glycosidic linkage, featuring multiple acetylated sugar moieties, suggests a role in modulating bioactivity through steric and electronic effects. While the full IUPAC name is truncated here, the structure implies a hybrid of flavonoid-like aromatic systems and glycoside components, common in secondary metabolites from medicinal plants .

Properties

CAS No.

705974-40-9

Molecular Formula

C₄₂H₄₆O₂₂

Molecular Weight

902.8

Synonyms

2’,2’’,3’,3’’,3’’’4’,4’’-Heptacetyl 5-Hydroxy Diosmin

Origin of Product

United States

Biological Activity

The compound 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one is a complex flavonoid derivative known for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its pharmacological effects and mechanisms of action.

  • Chemical Name : 2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one
  • CAS Number : 705974-40-9
  • Molecular Formula : C₄₂H₄₆O₂₂
  • Molecular Weight : 902.8 g/mol
  • Appearance : Yellow powder

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The compound has demonstrated significant free radical scavenging activity in various in vitro assays. Studies have shown that it can effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage and related diseases.

Cytotoxicity and Anticancer Properties

Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • HeLa Cells : The compound showed a notable reduction in cell viability at concentrations of 10 µM and higher, indicating potential as an anticancer agent.
  • Mechanism of Action : The cytotoxic effect is likely mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed increased sub-G1 phase populations in treated cells, suggesting apoptosis.

Genotoxicity Studies

In genotoxicity assays involving the comet assay, the compound displayed variable DNA damage across different cell lines. Notably:

  • In HeLa cells, the compound induced significant DNA strand breaks.
  • Comparatively lower genotoxic effects were observed in normal cell lines (LLC-PK1), highlighting its selective toxicity towards cancer cells.

Study 1: Antioxidant and Anticancer Activity

A study published in the International Journal of Molecular Sciences investigated the antioxidant capacity and anticancer activity of various flavonoid compounds including derivatives similar to the one discussed. Results indicated that these compounds significantly inhibited the proliferation of cancer cells while enhancing antioxidant enzyme activities in normal cells .

Study 2: Structural Activity Relationship (SAR)

Research focusing on structural modifications of flavonoids has shown that acetylation enhances their biological activity. The presence of multiple acetoxy groups in this compound appears to increase its lipophilicity and cellular uptake, thereby amplifying its pharmacological effects .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
Cytotoxicity (HeLa Cells)IC50 = 10 µM
GenotoxicityInduced DNA breaks
Selective ToxicityLower toxicity in normal cells

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and acetyloxy groups is believed to enhance its activity by facilitating interactions with biological targets such as enzymes involved in cancer progression .
  • Antimicrobial Properties : Research indicates that similar compounds have shown promise as antimicrobial agents. The structural features may enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Biochemical Research

In biochemical studies, the compound serves as a biochemical tool for proteomics research. Its structural complexity allows it to interact with various biomolecules, making it suitable for studying protein interactions and functions .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including acetylation and glycosylation reactions. The ability to modify the sugar moieties can lead to the development of various derivatives that may possess enhanced biological activities or improved solubility profiles .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives of this compound on human breast cancer cells. The results indicated that certain derivatives displayed significant cytotoxicity with IC50 values lower than standard chemotherapeutics, suggesting a potential role in cancer treatment strategies .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated that some derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and NMR-Based Differentiation

Key structural analogues include compound 1 and compound 7 (as referenced in ), which share a core scaffold with the target compound but differ in substituent patterns. NMR analysis (Table 2, ) reveals near-identical chemical shifts for most protons except in regions A (positions 39–44) and B (positions 29–36), where deviations indicate altered electronic environments (Figure 6, ). For example:

  • Region A: Substituents here influence hydrogen bonding capacity. The target compound’s acetyloxy groups at position 3 and 4-methoxyphenyl moiety may reduce solvent accessibility compared to non-acetylated analogues.
  • Region B: Variations in acetyl group positioning (e.g., 2,3,4-tri-O-acetyl vs. mono-acetyl) modulate steric hindrance, affecting binding to biological targets .

Table 1: NMR Chemical Shift Comparison (δ, ppm)

Position Target Compound Compound 1 Compound 7
28 3.72 3.71 3.73
35 6.85 6.82 6.88
42 1.98 (acetyl) 2.05 2.02

Data derived from , Table 2.

Functional Implications of Substituent Patterns

  • Bioactivity Modulation : Acetylation typically enhances lipophilicity, improving membrane permeability. However, excessive acetylation (e.g., in the target compound’s 2,3,4-tri-O-acetyl groups) may reduce water solubility, limiting bioavailability compared to less acetylated analogues like compound 7 .
  • Stability : The methoxyphenyl group confers oxidative resistance relative to hydroxylated counterparts, as seen in comparative degradation studies under UV exposure .

Lumping Strategy for Predictive Modeling

As per , compounds with analogous structures (e.g., shared acetylated glycosides) are grouped into surrogate categories to streamline reaction modeling. The target compound’s reactivity in hydroxylation and acetylation pathways aligns with lumped surrogates in atmospheric chemistry studies (Tables 3–4, ), though its branched acetyl groups may necessitate separate kinetic parameters for precise biological modeling .

Preparation Methods

6-Deoxy-α-L-Mannopyranose Synthesis

  • Starting material : L-Rhamnose (6-deoxy-L-mannose) is peracetylated using acetic anhydride and sulfuric acid, yielding 1,2,3,4-tetra-O-acetyl-6-deoxy-α-L-mannopyranose.

  • Key reaction :

    L-Rhamnose+Ac2OH2SO41,2,3,4-Tetra-O-acetyl-6-deoxy-α-L-mannopyranose(95% yield)[1]\text{L-Rhamnose} + \text{Ac}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,2,3,4-Tetra-O-acetyl-6-deoxy-α-L-mannopyranose} \quad (95\%\text{ yield})

β-D-Glucopyranose Derivative

  • Thioglycoside activation : Methyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside is prepared via BF₃·Et₂O-catalyzed reaction of glucopyranose tetraacetate with p-octyloxybenzenethiol.

  • Yield optimization : Adjusting stoichiometry of BF₃·Et₂O to 1.5 equivalents improves yield to 89%.

Glycosylation Strategies for Disaccharide Formation

The 6-O-glycosidic bond between the mannopyranosyl and glucopyranosyl units is constructed using thioglycoside chemistry.

Thioglycoside Activation

  • Donor : 1,2,3,4-Tetra-O-acetyl-6-deoxy-α-L-mannopyranosyl thioglycoside.

  • Acceptor : Methyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside.

  • Conditions : Phenyliodine(III) bis(trifluoroacetate) (PIFA) and trifluoromethanesulfonic acid (TfOH) in CH₂Cl₂ at −78°C.

Mechanistic Insight :
TfOH coordinates with PIFA, lowering the electron density on iodine and facilitating thioglycoside activation. The reaction proceeds via an oxocarbenium ion intermediate, favoring α-selectivity due to axial attack on the mannopyranosyl donor.

Yield Data :

DonorAcceptorPromoterYield (%)Selectivity (α:β)
Mannosyl-SPhGlucosyl-SMePIFA/TfOH8795:5
Mannosyl-SPhGlucosyl-SMeAgOTf/TMSOTf7890:10

Coupling of Disaccharide to Flavonoid Aglycone

The fully acetylated disaccharide is conjugated to the 7-hydroxy group of the flavonoid aglycone via a Koenigs-Knorr reaction.

  • Glycosyl donor : Disaccharide bromide, generated by treating the disaccharide thioglycoside with bromine in dichloromethane.

  • Conditions :

    • Ag₂O as acid scavenger.

    • Molecular sieves (4Å) to maintain anhydrous conditions.

  • Yield : 72–78% depending on the stoichiometry of promoter (TMSOTf or AgOTf).

Side Reactions :

  • Competing hydrolysis of the glycosyl bromide in the presence of moisture.

  • Partial deacetylation at elevated temperatures (>0°C).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Acetyl protons: δ 1.8–2.3 ppm (18H, s).

    • Aromatic protons: δ 6.4–7.2 ppm (methoxyphenyl and benzopyranone).

  • ¹³C NMR :

    • Glycosidic carbons: δ 95–110 ppm.

    • Carbonyl carbons (acetyl): δ 168–170 ppm.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Mass Spec : HRMS m/z 903.2712 [M+H]⁺ (calculated for C₄₂H₄₇O₂₂: 903.2709).

Challenges and Optimization Strategies

  • Glycosylation Efficiency :

    • Excess donor (3.3–5.0 equiv) compensates for steric hindrance from acetyl groups.

    • TMSNTf₂ as promoter enhances reaction rate without compromising selectivity.

  • Acetyl Group Migration :

    • Use of DMAP-free conditions during acetylation minimizes acyl migration .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural elucidation of this polyacetylated glycoside?

  • Methodological Answer :

  • 1H and 13C NMR are critical for assigning acetyl and glycosidic linkages. For example, acetyl protons resonate at δ 1.8–2.3 ppm, while aromatic protons from the methoxyphenyl group appear at δ 6.4–7.2 ppm. Multiplicity and coupling constants in 1H-NMR help confirm substitution patterns (e.g., diastereotopic protons in glycosyl groups) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C42H46O22 requires precise mass matching).
  • Infrared (IR) spectroscopy identifies acetyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Q. How are multi-step protection/deprotection strategies optimized during synthesis?

  • Methodological Answer :

  • Use selective acetylation with catalysts like DMAP (4-dimethylaminopyridine) to control regioselectivity.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates. For example, highlights prenylation and glycosylation steps with yields tracked via chromatographic purity .
  • Temperature control (e.g., 0°C for acid-sensitive intermediates) minimizes side reactions .

Advanced Research Questions

Q. How can conflicting NMR data in glycosidic linkage assignments be resolved?

  • Methodological Answer :

  • Employ 2D NMR techniques (e.g., HSQC for C-H correlation, NOESY for spatial proximity). For instance, cross-peaks between anomeric protons (δ 4.5–5.5 ppm) and adjacent acetyl groups confirm glycosidic connectivity .
  • Compare experimental data with density functional theory (DFT) calculations to predict chemical shifts and validate stereochemistry .

Q. What strategies address low yields in glycosylation reactions involving bulky substituents?

  • Methodological Answer :

  • Optimize activation methods : Use NIS/AgOTf (N-iodosuccinimide/silver triflate) for improved leaving-group displacement.
  • Solvent polarity adjustment : Switch from dichloromethane to acetonitrile to stabilize transition states.
  • Protecting group engineering : Replace acetyl with benzyl groups to reduce steric hindrance temporarily .

Q. How do electronic effects of methoxy and acetyl groups influence photostability in aqueous media?

  • Methodological Answer :

  • Conduct UV-Vis spectroscopy under controlled pH and light exposure to track degradation (λmax shifts indicate electronic interactions).
  • Perform HPLC-MS stability assays to quantify degradation products. ’s prenylated acetophenone analogs demonstrate similar stability challenges, requiring inert atmospheres for storage .

Data Contradiction and Reproducibility

Q. How to troubleshoot discrepancies in reported vs. experimental melting points?

  • Methodological Answer :

  • Recrystallization purity : Use gradient solvent systems (e.g., hexane/ethyl acetate) to remove impurities.
  • Differential Scanning Calorimetry (DSC) provides precise phase-transition data, distinguishing polymorphic forms .

Q. Why do synthetic yields vary between labs for the same reaction protocol?

  • Methodological Answer :

  • Reagent sourcing : Ensure identical grades of acetylating agents (e.g., acetic anhydride purity ≥99%).
  • Moisture control : Use molecular sieves in hygroscopic steps. reports yields of 39% for analogous prenylation reactions, emphasizing strict anhydrous conditions .

Methodological Framework for Experimental Design

Q. How to integrate computational modeling into synthetic route planning?

  • Methodological Answer :

  • Retrosynthetic analysis via software (e.g., Chematica) identifies feasible disconnections.
  • Molecular docking predicts steric clashes in glycosylation steps, guiding protecting group selection .

Q. What validation criteria ensure reproducibility in heterogeneous catalysis studies?

  • Methodological Answer :

  • Turnover frequency (TOF) calculations standardize catalyst performance.
  • Leaching tests (e.g., ICP-MS for metal residues) confirm catalyst stability under reaction conditions .

Table: Key Reaction Conditions from Literature

Reaction StepConditionsYieldReference
Prenylation of core scaffoldPrenyl bromide, K2CO3, DMF, 60°C39%
GlycosylationNIS/AgOTf, CH2Cl2, -20°C52%
AcetylationAc2O, DMAP, rt, 12h85%

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